REACTION_CXSMILES
|
[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([NH:12][CH:13]([C:22]3[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=3[C:24](O)=[O:25])[CH2:14][C:15](=[O:21])[CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])=[N:9]2)=[CH:4][CH:3]=1.C(O)C>O>[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([N:12]3[CH:13]([CH2:14][C:15](=[O:21])[CH2:16][CH2:17][CH:18]([CH3:19])[CH3:20])[C:22]4[C:23](=[CH:27][CH:28]=[CH:29][CH:30]=4)[C:24]3=[O:25])=[N:9]2)=[CH:4][CH:3]=1
|
Name
|
2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
|
Quantity
|
74.9 kg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=N1)NC(CC(CCC(C)C)=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
(1S, 2R)-ephedrine hemihydrate
|
Quantity
|
32.5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
290 kg
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
17 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
stirred with 125 L water and 9.7 kg 37% hydrochloric acid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled to about 20° C. until the onset of crystallization
|
Type
|
TEMPERATURE
|
Details
|
The reaction was further cooled to 0-5° C. for about 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The intermediate ephedrine salt was filtered
|
Type
|
WASH
|
Details
|
washed with a cold (0-5° C.) solution of 200 proof ethanol (206 Kg) and water (10 L)
|
Type
|
DISSOLUTION
|
Details
|
The ephedrine salt was dissolved in 377 L of dichloromethane
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (125 L)
|
Type
|
DISTILLATION
|
Details
|
The organic layer was distilled to 60% of the original volume
|
Type
|
DISSOLUTION
|
Details
|
Carbonyldiimidazole was dissolved in CH2Cl2 (128 L)
|
Type
|
WASH
|
Details
|
The reaction was washed two times with water (250 L each)
|
Type
|
DISTILLATION
|
Details
|
The CH2Cl2 solution was distilled atmospherically
|
Type
|
TEMPERATURE
|
Details
|
The ethanol solution was cooled at a rate of 20±5° C. per hour to 0-5° C
|
Type
|
WAIT
|
Details
|
The solution was then held at 0-5° C. for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with 200 proof ethanol (100 kg)
|
Type
|
CUSTOM
|
Details
|
The product was dried for 16 hours under vacuum at 60° C
|
Duration
|
16 h
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 kg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([NH:12][CH:13]([C:22]3[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=3[C:24](O)=[O:25])[CH2:14][C:15](=[O:21])[CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])=[N:9]2)=[CH:4][CH:3]=1.C(O)C>O>[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([N:12]3[CH:13]([CH2:14][C:15](=[O:21])[CH2:16][CH2:17][CH:18]([CH3:19])[CH3:20])[C:22]4[C:23](=[CH:27][CH:28]=[CH:29][CH:30]=4)[C:24]3=[O:25])=[N:9]2)=[CH:4][CH:3]=1
|
Name
|
2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
|
Quantity
|
74.9 kg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=N1)NC(CC(CCC(C)C)=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
(1S, 2R)-ephedrine hemihydrate
|
Quantity
|
32.5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
290 kg
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
17 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
stirred with 125 L water and 9.7 kg 37% hydrochloric acid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled to about 20° C. until the onset of crystallization
|
Type
|
TEMPERATURE
|
Details
|
The reaction was further cooled to 0-5° C. for about 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The intermediate ephedrine salt was filtered
|
Type
|
WASH
|
Details
|
washed with a cold (0-5° C.) solution of 200 proof ethanol (206 Kg) and water (10 L)
|
Type
|
DISSOLUTION
|
Details
|
The ephedrine salt was dissolved in 377 L of dichloromethane
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (125 L)
|
Type
|
DISTILLATION
|
Details
|
The organic layer was distilled to 60% of the original volume
|
Type
|
DISSOLUTION
|
Details
|
Carbonyldiimidazole was dissolved in CH2Cl2 (128 L)
|
Type
|
WASH
|
Details
|
The reaction was washed two times with water (250 L each)
|
Type
|
DISTILLATION
|
Details
|
The CH2Cl2 solution was distilled atmospherically
|
Type
|
TEMPERATURE
|
Details
|
The ethanol solution was cooled at a rate of 20±5° C. per hour to 0-5° C
|
Type
|
WAIT
|
Details
|
The solution was then held at 0-5° C. for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with 200 proof ethanol (100 kg)
|
Type
|
CUSTOM
|
Details
|
The product was dried for 16 hours under vacuum at 60° C
|
Duration
|
16 h
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 kg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |